PROTAC PTPN2 degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC PTPN2 degrader-2 is a potent agent designed to degrade the protein tyrosine phosphatase non-receptor type 2 (PTPN2). This compound holds significant potential for research in cancer and metabolic diseases due to its ability to modulate key signaling pathways involved in these conditions .
Vorbereitungsmethoden
The synthesis of PROTAC PTPN2 degrader-2 involves the use of PROTAC (Proteolysis Targeting Chimera) technology. This method converts an active-site-directed PTPN2 inhibitor into a selective degrader. The process typically involves the following steps:
Analyse Chemischer Reaktionen
PROTAC PTPN2 degrader-2 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution: This reaction type is involved in the modification of the PROTAC molecule to enhance its binding affinity and selectivity.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in these reactions.
Major Products: The primary product of these reactions is the this compound molecule itself, which is designed to degrade PTPN2 selectively.
Wissenschaftliche Forschungsanwendungen
PROTAC PTPN2 degrader-2 has several scientific research applications:
Wirkmechanismus
PROTAC PTPN2 degrader-2 exerts its effects by targeting PTPN2 for degradation. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to PTPN2 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase tags PTPN2 with ubiquitin molecules, marking it for degradation.
Proteasomal Degradation: The ubiquitinated PTPN2 is recognized and degraded by the proteasome, leading to a reduction in PTPN2 levels.
Vergleich Mit ähnlichen Verbindungen
PROTAC PTPN2 degrader-2 is unique due to its high selectivity and potency in degrading PTPN2. Similar compounds include:
Biologische Aktivität
PROTACs (Proteolysis Targeting Chimeras) represent a novel class of therapeutics that induce the targeted degradation of specific proteins through the ubiquitin-proteasome system (UPS). PROTAC PTPN2 degrader-2 is designed to selectively degrade the protein tyrosine phosphatase PTPN2, which plays a critical role in various cellular processes including immune response and tumorigenesis. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in different biological contexts, and potential therapeutic applications.
The mechanism of action for PROTACs involves two key components: a ligand that binds to the target protein (PTPN2 in this case) and another ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Specifically, this compound utilizes the CRBN (cereblon) E3 ligase to mediate this process.
- Ubiquitination Process :
- Binding : The PROTAC binds simultaneously to PTPN2 and CRBN.
- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to PTPN2.
- Degradation : The polyubiquitinated PTPN2 is recognized by the proteasome and degraded.
Biological Activity and Efficacy
Research indicates that this compound exhibits potent biological activity against PTPN2, with selectivity over other phosphatases. In biochemical assays, it demonstrated an EC50 value of approximately 0.0151 µM for PTPN2, indicating high potency .
Table 1: Biological Activity Data for this compound
Parameter | Value |
---|---|
Molecular Weight | 997.53 g/mol |
Chemical Formula | C₅₁H₆₃N₅O₇S₂ |
EC50 for PTPN2 | 0.0151 µM |
EC50 for PTPN1 | 0.0274 µM |
Selectivity Ratio (PTPN2/PTPN1) | ~1.81 |
These values highlight the compound's selectivity towards PTPN2 over closely related phosphatases like PTPN1, which is critical for minimizing off-target effects during therapeutic applications.
Cancer Immunotherapy
PTPN2 is a negative regulator of immune signaling pathways, particularly in T cells. By degrading PTPN2, this compound enhances T cell activation and improves responses to immunotherapy . In preclinical models, treatment with this degrader resulted in increased phosphorylation levels of key signaling molecules involved in T cell activation.
Metabolic Diseases
In addition to its implications in cancer, targeting PTPN2 has potential applications in metabolic diseases. Studies have shown that inhibiting PTPN2 can improve insulin signaling pathways, suggesting that this compound could be beneficial in conditions such as type 2 diabetes .
Structural Insights
Recent structural studies have provided insights into how PROTACs like PTPN2 degrader-2 interact with their targets. Crystallography has revealed that the compound forms a stable ternary complex with both PTPN2 and CRBN, facilitating efficient degradation . Understanding these interactions at a molecular level is crucial for optimizing PROTAC design and enhancing their therapeutic efficacy.
Eigenschaften
Molekularformel |
C49H49ClN6O11S2 |
---|---|
Molekulargewicht |
997.5 g/mol |
IUPAC-Name |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1 |
InChI-Schlüssel |
GTNMUWOJHCUFGS-OCZFFWILSA-N |
Isomerische SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Kanonische SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.